molecular formula C9H9FN2 B12975114 5-Fluoro-2-((methylamino)methyl)benzonitrile

5-Fluoro-2-((methylamino)methyl)benzonitrile

Cat. No.: B12975114
M. Wt: 164.18 g/mol
InChI Key: BYSFRVANJRIPDT-UHFFFAOYSA-N
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Description

5-Fluoro-2-((methylamino)methyl)benzonitrile is an organic compound with the molecular formula C9H9FN2. It is a derivative of benzonitrile, featuring a fluorine atom at the 5-position and a methylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((methylamino)methyl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 5-fluoro-2-nitrotoluene.

    Reduction: The nitro group is then reduced to an amino group, yielding 5-fluoro-2-aminotoluene.

    Formylation: The amino group is formylated to produce 5-fluoro-2-formylaminotoluene.

    Methylation: The formyl group is then methylated to form 5-fluoro-2-((methylamino)methyl)toluene.

    Cyanation: Finally, the methyl group is converted to a nitrile group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((methylamino)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-((methylamino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((methylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-((methylamino)methyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-2-(methylaminomethyl)benzonitrile

InChI

InChI=1S/C9H9FN2/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4,12H,6H2,1H3

InChI Key

BYSFRVANJRIPDT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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